molecular formula C8H15NO2 B2495873 2,6-Dimethylpiperidine-3-carboxylic acid CAS No. 879720-70-4

2,6-Dimethylpiperidine-3-carboxylic acid

Cat. No.: B2495873
CAS No.: 879720-70-4
M. Wt: 157.213
InChI Key: YHOFKOUWZOQMJV-UHFFFAOYSA-N
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Description

2,6-Dimethylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a carboxylic acid group at the 3 position on the piperidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Scientific Research Applications

2,6-Dimethylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, including drugs targeting neurological and cardiovascular conditions.

    Industry: The compound is employed in the manufacture of agrochemicals, polymers, and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the reduction of 2,6-dimethylpyridine, followed by carboxylation. The reaction typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) and a carboxylating agent like carbon dioxide (CO2) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize catalytic hydrogenation and advanced carboxylation techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylpiperidine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both methyl groups and the carboxylic acid group enhances its reactivity and makes it a valuable intermediate in various synthetic and industrial processes .

Properties

IUPAC Name

2,6-dimethylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h5-7,9H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOFKOUWZOQMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(N1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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